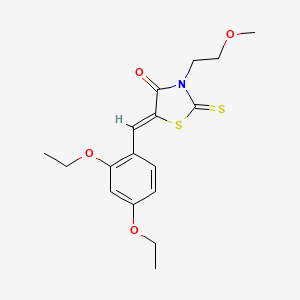
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorobenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorobenzyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various autoimmune diseases and cancers. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of immune cells.
Mécanisme D'action
TAK-659 works by selectively inhibiting BTK, a protein kinase that plays a crucial role in the development and activation of immune cells. BTK is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of these immune cells, leading to a reduction in inflammation and the destruction of healthy tissues.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines and chemokines, prevent the activation and proliferation of immune cells, and induce apoptosis (programmed cell death) in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 for lab experiments is its high selectivity for BTK. This allows researchers to specifically target BTK signaling pathways without affecting other signaling pathways. However, one limitation of TAK-659 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
Orientations Futures
There are several future directions for the study of TAK-659. One potential area of research is the development of combination therapies that target multiple signaling pathways in immune cells. Another area of research is the identification of biomarkers that can predict response to TAK-659 treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans.
Méthodes De Synthèse
TAK-659 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-(2-fluorobenzyl)benzenesulfonamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential in treating various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in the treatment of certain types of cancers, including lymphoma and leukemia.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c18-15-4-2-1-3-12(15)11-19-25(23,24)14-7-5-13(6-8-14)20-16(21)9-10-17(20)22/h1-8,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZDCXYNCPSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)

![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)


![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)